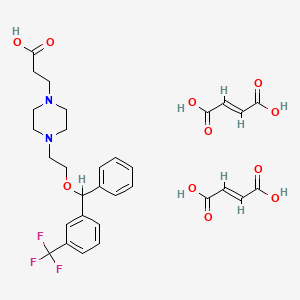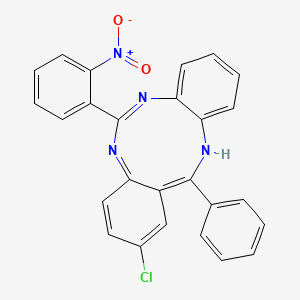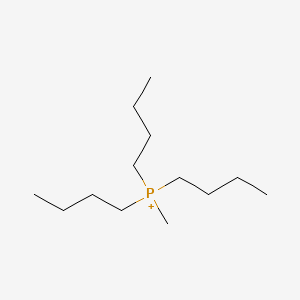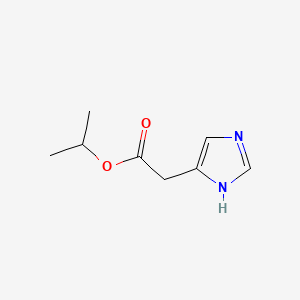
Isopropyl imidazoleacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl imidazoleacetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl imidazoleacetate typically involves the reaction of imidazole with isopropyl acetate under specific conditions. One common method is the esterification of imidazole with isopropyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Isopropyl imidazoleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to imidazole-2-ethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Isopropyl imidazoleacetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyl imidazoleacetate involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Isopropyl imidazoleacetate can be compared with other imidazole derivatives, such as:
- Methyl imidazoleacetate
- Ethyl imidazoleacetate
- Propyl imidazoleacetate
Uniqueness: this compound is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
28782-46-9 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
propan-2-yl 2-(1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)12-8(11)3-7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10) |
InChI Key |
OJHGGRPCXFKIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


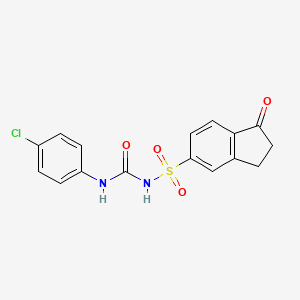
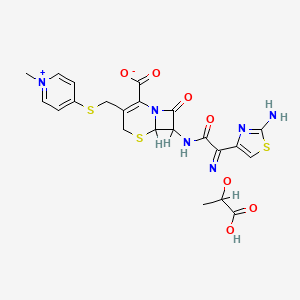
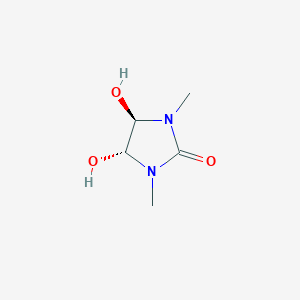
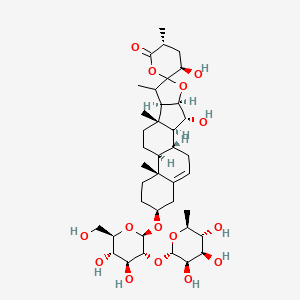


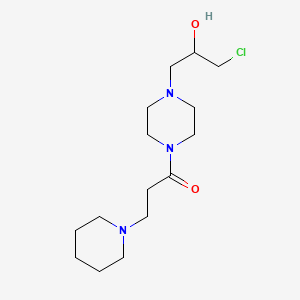
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
